

Spectroscopic Characterization Guide: Z-Ser-Thr-OMe

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Compound of Interest

Compound Name: Z-Ser-thr-ome

CAS No.: 7412-61-5

Cat. No.: B1390823

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CAS No: 7412-61-5 | Formula: $C_{16}H_{22}N_2O_4$ | M.W.: 354.36 g/mol [1]

Executive Summary & Molecular Architecture

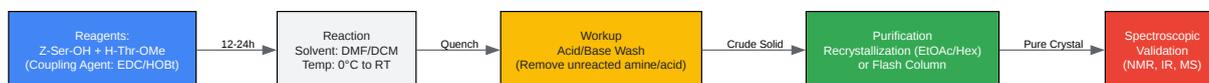
Z-Ser-Thr-OMe is a protected dipeptide intermediate frequently used in the synthesis of serine/threonine-rich bioactive peptides (e.g., mucins, phosphorylation substrates). Its structural integrity relies on the stability of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) under neutral conditions, while the free hydroxyl groups on the Serine and Threonine side chains remain unprotected, serving as diagnostic markers in spectroscopic analysis.

Structural Components for Analysis[2][3]

- N-Terminus: Z-group (Carbobenzyloxy).[2] Key Signal: Aromatic protons & benzylic methylene.
- Core Residue 1: L-Serine. Key Signal: Primary alcohol (-CH₂OH).
- Core Residue 2: L-Threonine.[3][4] Key Signal: Secondary alcohol (-CH(OH)CH₃) & methyl doublet.
- C-Terminus: Methyl Ester. Key Signal: Methoxy singlet.

Synthesis & Purification Workflow

To ensure the spectroscopic data below correlates with high-purity material, the following workflow is recommended. Impurities such as dicyclohexylurea (DCU) or unreacted Z-Ser-OH will significantly alter the NMR landscape in the 3.0–5.0 ppm region.



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Figure 1: Standard synthesis and isolation workflow for **Z-Ser-Thr-OMe**, ensuring removal of coupling byproducts prior to analysis.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 (Recommended for solubility and OH proton visibility) or $CDCl_3$ (Common, but OH peaks may broaden). Reference: TMS (0.00 ppm).

1H NMR (400 MHz, DMSO- d_6)

The proton spectrum is characterized by the distinct spin systems of the Serine and Threonine side chains.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.30 – 7.40	Multiplet	5H	Ar-H	Z-group aromatic ring
7.50 – 8.00	Doublet (x2)	2H	-NH-	Amide protons (Ser & Thr NH)
5.05	Singlet	2H	Ph-CH ₂ -O	Z-group benzylic methylene
4.90 – 5.10	Broad	2H	-OH	Side chain hydroxyls (Ser & Thr)
4.45	Multiplet	1H	α -CH (Thr)	Threonine alpha proton
4.20	Multiplet	1H	α -CH (Ser)	Serine alpha proton
4.05	Multiplet	1H	β -CH (Thr)	Threonine beta proton
3.60 – 3.75	Multiplet	2H	β -CH ₂ (Ser)	Serine beta protons
3.65	Singlet	3H	-OCH ₃	Methyl ester (C-terminus)
1.08	Doublet (J=6Hz)	3H	γ -CH ₃ (Thr)	Threonine methyl group

Diagnostic Note: The Threonine methyl doublet at ~1.1 ppm and the Z-group benzylic singlet at ~5.1 ppm are the primary checks for correct fragment incorporation.

¹³C NMR (100 MHz, DMSO-d₆)

Verifies the carbon skeleton and oxidation states.

Shift (δ ppm)	Carbon Type	Assignment
170.5, 171.2	C=O	Peptide Amide & Ester Carbonyls
156.5	C=O	Carbamate Carbonyl (Z-group)
137.0	C_quat	Aromatic ipso-carbon
127.8 – 128.5	CH_ar	Aromatic carbons
66.5	CH ₂	Benzylic CH ₂ (Z-group)
67.0	CH	Threonine β -carbon
62.0	CH ₂	Serine β -carbon
58.5	CH	Threonine α -carbon
56.5	CH	Serine α -carbon
52.0	CH ₃	Methyl Ester (-OCH ₃)
20.0	CH ₃	Threonine γ -carbon

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum confirms the presence of the carbamate, ester, and amide functionalities.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Mode
3300 – 3450	Broad, Med	O-H / N-H	Stretching (H-bonded)
3030 – 3060	Weak	C-H (Ar)	Aromatic C-H stretch
2950 – 2980	Weak	C-H (Alk)	Aliphatic C-H stretch
1740 – 1750	Strong	C=O (Ester)	Methyl ester carbonyl
1680 – 1695	Strong	C=O (Z)	Carbamate carbonyl
1640 – 1660	Strong	C=O (Amide I)	Peptide bond carbonyl
1530 – 1550	Medium	N-H (Amide II)	N-H bending

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

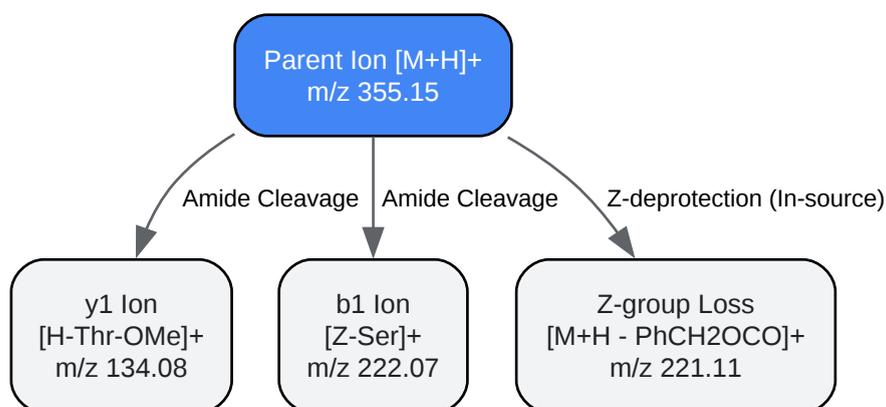
- Molecular Formula: C₁₆H₂₂N₂O₇[1]
- Exact Mass: 354.1427 Da

Observed Ions:

- [M+H]⁺: 355.15 m/z (Base Peak)
- [M+Na]⁺: 377.13 m/z (Sodium adduct, common in glass storage)
- [M+NH₄]⁺: 372.18 m/z (If ammonium buffers used)

Fragmentation Pathway (MS/MS)

Fragmentation typically occurs at the labile amide bonds.



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Figure 2: Primary fragmentation pathways observed in ESI-MS/MS, useful for confirming sequence order (Ser-Thr vs Thr-Ser).

Physical Properties & Quality Control

- Physical State: White crystalline powder.
- Melting Point: 128 – 130 °C (Lit. Value: 126–127 °C).[2]
- Optical Rotation:
(c=1.98, DMF).[2]
- Solubility: Soluble in DMF, DMSO, Methanol, Ethyl Acetate. Insoluble in Water, Hexane.

QC Check: If the melting point is depressed (<120°C), check for Z-Ser-OH contamination (acidic impurity) or DCU (neutral impurity, insoluble in cold EtOAc).

References

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